molecular formula C12H16ClNO3 B2751764 (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1938073-11-0

(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2751764
CAS No.: 1938073-11-0
M. Wt: 257.71
InChI Key: BWPXVUJRBNQHDZ-ACMTZBLWSA-N
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Description

(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with a 3-methoxyphenyl group and a carboxylic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and pyrrolidine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a suitable base and solvent under controlled temperature conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction, which may involve the use of carbon dioxide or other carboxylating agents.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Products include the corresponding alcohol or reduced derivatives.

    Substitution: Products include various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes involved in disease pathways.

    Receptor Binding: Research explores its binding affinity to certain receptors, contributing to the development of new therapeutic agents.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and other central nervous system disorders.

Industry:

    Material Science: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may act by inhibiting enzyme activity or modulating receptor function, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

  • (2R,3S)-2-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • (2R,3S)-2-(3-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • (2R,3S)-2-(3-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Comparison:

  • Unique Functional Groups: The presence of the methoxy group in (2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride distinguishes it from its analogs, influencing its reactivity and binding properties.
  • Chiral Centers: The specific configuration of the chiral centers contributes to its unique pharmacological profile compared to other similar compounds.
  • Reactivity: The methoxy group can undergo specific reactions that other substituents (e.g., hydroxy, methyl, chloro) may not, providing distinct pathways for chemical modification and application.

Properties

IUPAC Name

(2R,3S)-2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)11-10(12(14)15)5-6-13-11;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPXVUJRBNQHDZ-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2[C@H](CCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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